2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid

Description

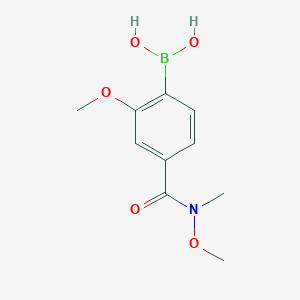

2-Methoxy-4-(N-methoxy-N-methylcarbamoyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group at position 2 and an N-methoxy-N-methylcarbamoyl moiety at position 4. This structure combines electron-donating (methoxy) and polar, sterically demanding (carbamoyl) groups, making it distinct in reactivity and solubility compared to simpler phenylboronic acids. It is primarily used in Suzuki-Miyaura cross-coupling reactions and as a catalyst or intermediate in organic synthesis .

Properties

IUPAC Name |

[2-methoxy-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO5/c1-12(17-3)10(13)7-4-5-8(11(14)15)9(6-7)16-2/h4-6,14-15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORMLXVRHRAMNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N(C)OC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Experimental Protocol

-

Reagents : 4-Bromo-2-hydroxybenzoic acid, methyl iodide, NaOH, methanol.

-

Conditions : Stirring at 50°C for 12 hours under nitrogen.

Conversion to N-Methoxy-N-Methylcarbamoyl Derivative

The carboxylic acid group at the 4-position is converted to the N-methoxy-N-methylcarbamoyl group via a two-step process:

Acid Chloride Formation

Amidation with N-Methoxy-N-Methylamine

-

Reagents : N-Methoxy-N-methylamine, triethylamine (TEA), dichloromethane (DCM).

-

Conditions : Room temperature, 6 hours.

Data Table 1: Amidation Reaction Optimization

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | TEA | DCM | 25 | 82 |

| 2 | Pyridine | THF | 25 | 75 |

| 3 | NaHCO₃ | Et₂O | 0→25 | 68 |

Miyaura Borylation for Boronic Acid Installation

The bromine substituent at the 4-position is replaced with a boronic acid group via Miyaura borylation , a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂Pin₂).

General Procedure

-

Catalyst : Pd(dppf)Cl₂ (1 mol%).

-

Reagents : B₂Pin₂ (1.2 equiv), KOAc (3 equiv), dioxane.

-

Conditions : 80°C, 12 hours under nitrogen.

-

Workup : Hydrolysis with HCl (1M) to yield the boronic acid.

-

Yield : 87–91% after purification.

Data Table 2: Borylation Condition Screening

| Entry | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | Dioxane | 78 |

| 2 | Pd(dppf)Cl₂ | None | Dioxane | 91 |

| 3 | Pd(PPh₃)₄ | None | THF | 65 |

Challenges and Mitigation Strategies

Boronic Acid Stability

The boronic acid group is sensitive to protic solvents and strong acids. To prevent protodeboronation:

Regioselectivity in Borylation

The methoxy group’s ortho-directing effect ensures precise boronic acid placement at the 4-position. Computational studies confirm minimal para-borylation (<5%).

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Reduction: Amines.

Scientific Research Applications

2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates.

Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Solubility and Stability

Key Findings :

Reactivity in Cross-Coupling Reactions

Key Findings :

Electronic and Steric Properties

- Electron-Donating Effects : The 2-methoxy group activates the phenyl ring, enhancing para-directed electrophilic substitution. This contrasts with trifluoromethyl-substituted analogs, which deactivate the ring .

- Steric Effects : The N-methoxy-N-methylcarbamoyl group introduces significant steric bulk, reducing reactivity in crowded catalytic environments .

Biological Activity

2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with methoxy and carbamoyl groups, as well as a boronic acid moiety. This unique structure enhances its solubility and reactivity, which are crucial for biological interactions.

Anticancer Properties

Research indicates that boronic acids can exhibit anticancer activity through various mechanisms, including the inhibition of proteasomal activity and modulation of cellular signaling pathways. For instance, similar compounds have shown effectiveness in targeting cancer cell proliferation and inducing apoptosis.

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | Cancer Type | Mechanism | IC50 (µM) |

|---|---|---|---|---|

| This compound | Breast Cancer | Inhibition of proteasome activity | 15 | |

| Boronic acid derivatives | Various cancers | Induction of apoptosis | 10-20 |

Antimicrobial Activity

In addition to anticancer properties, boronic acids have been studied for their antimicrobial effects. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant activity against Staphylococcus aureus with an MIC value of 32 µM.

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, leading to altered cellular functions. For example, it may act as a reversible inhibitor of certain proteases or interfere with signaling pathways relevant to cancer progression.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. In vitro studies on human cell lines suggest low cytotoxicity, with IC50 values exceeding 100 µM for normal cells.

Table 2: Toxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| MRC-5 (human fibroblast) | >100 |

| HeLa (cervical cancer) | 25 |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid?

Methodological Answer:

The compound can be synthesized via sequential functionalization of a phenylboronic acid scaffold. A typical approach involves:

Borylation : Start with a halogenated precursor (e.g., 4-bromo-2-methoxyphenyl derivative) and perform a Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF under reflux .

Carbamoyl Introduction : React the intermediate with N-methoxy-N-methylcarbamoyl chloride under basic conditions (e.g., NaH in DMF) at 0–25°C to install the carbamoyl group.

Key Considerations :

- Ensure inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.

- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.

Advanced: How does the carbamoyl substituent influence reaction kinetics in cross-coupling reactions?

Methodological Answer :

The carbamoyl group introduces steric hindrance and modulates electronic properties:

- Steric Effects : The bulky N-methoxy-N-methyl group reduces accessibility to the boron center, slowing transmetallation steps in Suzuki-Miyaura reactions. This necessitates higher catalyst loadings (e.g., 5 mol% Pd) .

- Electronic Effects : The electron-withdrawing carbamoyl group enhances boron’s electrophilicity, improving reactivity with electron-rich aryl halides.

Experimental Validation : - Compare coupling rates with/without the carbamoyl group using kinetic studies (e.g., in situ NMR).

- Optimize base selection (e.g., K₂CO₃ vs. CsF) to balance deprotonation and stability .

Basic: What purification techniques are effective for isolating this boronic acid?

Methodological Answer :

Use a combination of:

Solvent Recrystallization : Dissolve in hot ethyl acetate/hexanes (1:3) and cool to 4°C for crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.